molecular formula C20H24N4 B609163 ML388 CAS No. 1537192-31-6

ML388

Cat. No. B609163
M. Wt: 320.44
InChI Key: QKPPIMNVHFZLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML388 is a human NAD(+)-​dependent 15-​hydroxyprostaglandin dehydrogenase inhibitor.

Scientific Research Applications

Machine Learning in the Physical Sciences

Machine learning (ML) has profoundly impacted physical sciences, offering new ways to analyze complex data and develop novel applications. This includes leveraging ML in particle physics, cosmology, quantum computing, and material physics. ML's integration into these fields shows its versatility and potential for cross-disciplinary innovation (Carleo et al., 2019).

NIH Molecular Libraries Initiative

The Molecular Libraries Initiative (MLI) by the NIH demonstrates the importance of small molecules, like ML388, in biomedical research. The initiative aims to broaden the use of small molecules in the public sector to enhance understanding of gene and cell function in health and disease. It emphasizes the development of public compound databases and technology in areas like chemical diversity and screening instrumentation (Austin et al., 2004).

Mixed-Model Association Methods in Genetics

Mixed linear models, including MLMA methods, are pivotal in genetic studies. They help prevent false positives due to population structure and increase power in studies without sample structure. MLMA is significant for its potential to enhance understanding in genetics, possibly impacting research involving molecules like ML388 (Yang et al., 2014).

Machine Learning in Metal-Organic Frameworks

ML techniques have revolutionized materials science, including research on metal–organic frameworks (MOFs), which could be relevant to the study of molecules like ML388. The integration of ML in MOFs research aids in predicting material properties and designing new structures, showcasing ML's transformative role in materials science (Chong et al., 2020).

Machine Learning in Seismology

ML's application in seismology exemplifies its broad scientific utility. ML techniques in this field help identify unseen signals and patterns, enhancing physical understanding and prediction capabilities. This example underscores the adaptability of ML in various scientific contexts, which can be extended to studies involving molecules like ML388 (Kong et al., 2018).

properties

CAS RN

1537192-31-6

Product Name

ML388

Molecular Formula

C20H24N4

Molecular Weight

320.44

IUPAC Name

3-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

InChI

InChI=1S/C20H24N4/c1-14-8-10-17(11-9-14)24-15(2)13-18(16(24)3)20-22-21-19-7-5-4-6-12-23(19)20/h8-11,13H,4-7,12H2,1-3H3

InChI Key

QKPPIMNVHFZLLI-UHFFFAOYSA-N

SMILES

CC1=CC=C(N2C(C)=C(C3=NN=C4N3CCCCC4)C=C2C)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ML388;  ML-388;  ML 388; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML388
Reactant of Route 2
ML388
Reactant of Route 3
Reactant of Route 3
ML388
Reactant of Route 4
ML388
Reactant of Route 5
ML388
Reactant of Route 6
ML388

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.